4-Ethyl-3-(3-methoxypropoxy)benzoic acid
Overview
Description
4-Ethyl-3-(3-methoxypropoxy)benzoic acid is an organic compound with the molecular formula C15H20O4. It appears as white crystals or crystalline powder and has a melting point of approximately 115-116°C . This compound is sparingly soluble in water but dissolves well in organic solvents such as ethanol and dimethyl sulfoxide . It is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry for the preparation of antiviral, anti-cancer, and anti-inflammatory drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-3-(3-methoxypropoxy)benzoic acid can be synthesized through the esterification of benzoic acid with 3-methoxypropanol under alkaline conditions . The esterified product is then hydrolyzed under acidic conditions to yield the desired compound . The final product is purified through crystallization or other purification methods .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-3-(3-methoxypropoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
4-Ethyl-3-(3-methoxypropoxy)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Utilized in the development of pharmaceutical drugs targeting various diseases.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(3-methoxypropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-inflammatory agent, it may inhibit the activity of enzymes involved in the inflammatory response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Ethylbenzoic acid: Similar structure but lacks the methoxypropoxy group.
3-Methoxybenzoic acid: Contains the methoxy group but lacks the ethyl and propoxy groups.
4-Ethyl-3-methoxybenzoic acid: Similar but lacks the propoxy group.
Uniqueness: 4-Ethyl-3-(3-methoxypropoxy)benzoic acid is unique due to the presence of both the ethyl and methoxypropoxy groups on the benzoic acid core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and pharmaceuticals.
Properties
IUPAC Name |
4-ethyl-3-(3-methoxypropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-10-5-6-11(13(14)15)9-12(10)17-8-4-7-16-2/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQYAYQMPNSQLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723214 | |
Record name | 4-Ethyl-3-(3-methoxypropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
895240-77-4 | |
Record name | 4-Ethyl-3-(3-methoxypropoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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